Technical Guide: Physicochemical Properties of (4,6-Dimethoxypyrimidin-2-yl)methanol
Technical Guide: Physicochemical Properties of (4,6-Dimethoxypyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of (4,6-Dimethoxypyrimidin-2-yl)methanol (CAS No. 125966-88-3). Due to the limited availability of experimentally determined data in peer-reviewed literature, this document combines reported values with predicted data to offer a broad profile of the compound. Furthermore, a plausible synthetic route is proposed based on established chemical methodologies, complete with detailed experimental protocols.
Physicochemical Properties
The following table summarizes the available quantitative data for (4,6-Dimethoxypyrimidin-2-yl)methanol. It is important to note that where experimental data is not available, computationally predicted values are provided for guidance.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 170.17 g/mol | --INVALID-LINK--[1] |
| Melting Point | 60-62 °C | --INVALID-LINK--[2] |
| Boiling Point | 293 °C | --INVALID-LINK--[2] |
| Density | 1.235 g/cm³ | --INVALID-LINK--[2] |
| pKa | Not experimentally determined | |
| LogP | Not experimentally determined | |
| Solubility | Soluble in organic solvents | --INVALID-LINK-- |
Experimental Protocols
Synthesis of 4,6-Dimethoxypyrimidine-2-carboxaldehyde (Proposed Method)
The introduction of a formyl group onto the pyrimidine ring can be achieved through methods such as the Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Reaction: 4,6-Dimethoxypyrimidine to 4,6-Dimethoxypyrimidine-2-carboxaldehyde
Reagents and Materials:
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4,6-Dimethoxypyrimidine
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM, anhydrous)
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Round-bottom flask with reflux condenser and dropping funnel
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Magnetic stirrer
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Ice bath
Procedure:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF (3 equivalents) in anhydrous DCM to 0 °C using an ice bath.
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Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF solution, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
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Dissolve 4,6-dimethoxypyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude 4,6-dimethoxypyrimidine-2-carboxaldehyde by column chromatography on silica gel.
Reduction of 4,6-Dimethoxypyrimidine-2-carboxaldehyde to (4,6-Dimethoxypyrimidin-2-yl)methanol (Proposed Method)
The reduction of the aldehyde to the primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Reaction: 4,6-Dimethoxypyrimidine-2-carboxaldehyde to (4,6-Dimethoxypyrimidin-2-yl)methanol
Reagents and Materials:
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4,6-Dimethoxypyrimidine-2-carboxaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
Procedure:
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Dissolve 4,6-dimethoxypyrimidine-2-carboxaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
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After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
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Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x volume).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude (4,6-Dimethoxypyrimidin-2-yl)methanol.
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If necessary, the product can be further purified by recrystallization or column chromatography.
Synthesis Workflow
The proposed two-step synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanol is illustrated in the following diagram.
Caption: Proposed synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanol.
